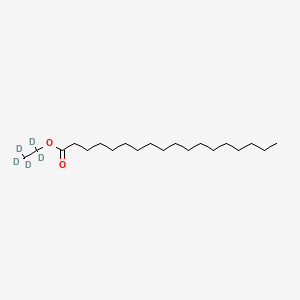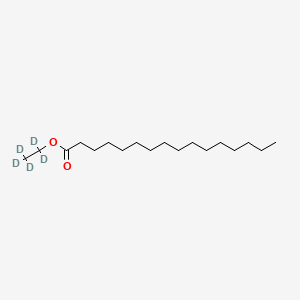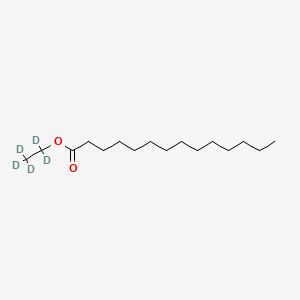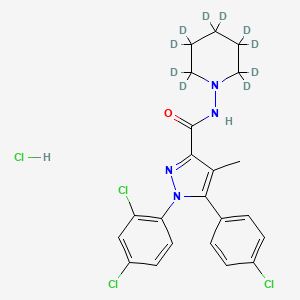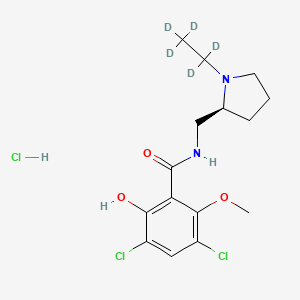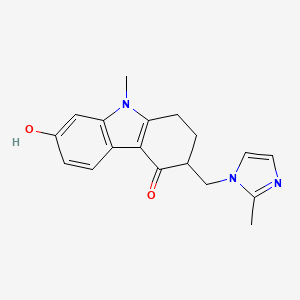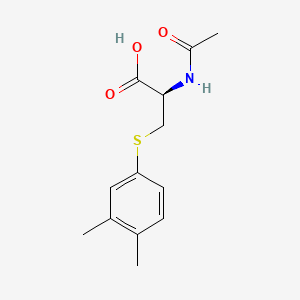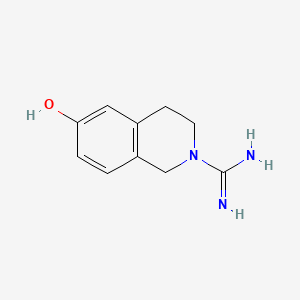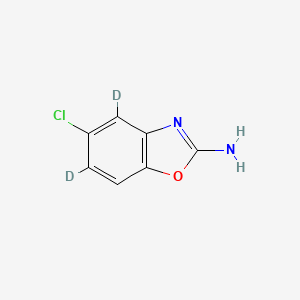
gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester is a compound with the molecular formula C16H29NO6 and a molecular weight of 331.40 . It is a derivative of gamma-carboxyglutamic acid, an uncommon amino acid introduced into proteins by a post-translational carboxylation of glutamic acid residues .
Synthesis Analysis
The synthesis of gamma-carboxyglutamic acid involves the abstraction of the gamma-proton on glutamic acid, followed by the addition of CO2 . This reaction is catalyzed by a carboxylase that requires vitamin K as its cofactor . The synthesis of this compound specifically has been referenced in several studies .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H29NO6 . Further analysis of its structure would require more specific data such as NMR or X-ray crystallography results.Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored at -20° C . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
1. Drug Delivery and Biomedical Applications
Gamma-Polyglutamic acid, a biomaterial related to gamma-carboxyglutamic acid, demonstrates water solubility, good biocompatibility, and has found applications in medicine, food, and cosmetics. Its use in drug delivery highlights its potential to enhance drug stability, provide slow-release effects, and its simple, non-toxic preparation methods. These attributes suggest that gamma-Carboxyglutamic Acid derivatives could be explored for similar biomedical applications, particularly in designing drug delivery systems that require biocompatibility and environmental friendliness (Xia Ma, Zhihan Liu, Yan He, 2023).
2. Chemical Synthesis and Industrial Applications
Research on gamma-valerolactone (GVL), through the hydrogenation of biomass-derived levulinic acid, indicates a move towards sustainable chemical synthesis using non-noble metal catalysts. This aligns with the potential use of gamma-Carboxyglutamic Acid derivatives in green chemistry, where they could serve as intermediates or catalysts in the production of biodegradable polymers or other eco-friendly materials (S. Dutta, I. K. Yu, Daniel C W Tsang, Y. Ng, Y. Ok, James Sherwood, J. Clark, 2019).
3. Environmental Impact and Degradability
Phthalic Acid Esters (PAEs), chemically related to gamma-Carboxyglutamic Acid esters, are widely used as plasticizers but raise environmental concerns due to their potential hazards. Studies on PAEs' natural occurrence and biodegradation highlight the necessity of understanding the environmental impact and degradability of similar compounds. This implies that research into the environmental fate, natural sources, and biodegradation pathways of gamma-Carboxyglutamic Acid derivatives could be beneficial, especially for assessing their ecological safety and potential as biodegradable alternatives (Ling-Qiao Huang, Xunzhi Zhu, Shixing Zhou, Zhe-Bin Cheng, Kai Shi, Chi Zhang, H. Shao, 2021).
Mechanism of Action
Target of Action
The primary target of gamma-Carboxyglutamic Acid Gamma, Gamma-Di-t-butyl 3-Ethyl Ester is the vitamin K-dependent proteins . These proteins play a crucial role in various biological processes, including blood coagulation .
Mode of Action
Gamma-Carboxyglutamic Acid Gamma, Gamma-Di-t-butyl 3-Ethyl Ester interacts with its targets through a process known as gamma-carboxylation . This process involves the enzymatic conversion of select glutamic acid residues in vitamin K-dependent proteins into gamma-carboxyglutamic acid . This modification introduces an affinity for calcium ions .
Biochemical Pathways
The affected biochemical pathway is the coagulation cascade, which is essential for blood clotting . The gamma-carboxyglutamic acid residues in the coagulation factors mediate the binding of these factors to platelets and play a role in factor-X activation .
Pharmacokinetics
It is known that the compound is synthesized by the post-translational modification of glutamic acid residues, a reaction catalyzed by a hepatic carboxylase .
Result of Action
The molecular and cellular effects of gamma-Carboxyglutamic Acid Gamma, Gamma-Di-t-butyl 3-Ethyl Ester’s action are primarily related to its role in blood coagulation . By facilitating the gamma-carboxylation of vitamin K-dependent proteins, it enables these proteins to bind calcium ions, which is crucial for the coagulation cascade .
Action Environment
It is known that the gamma-carboxylation process requires reduced vitamin k, oxygen, and carbon dioxide . Therefore, conditions that affect the availability of these components could potentially influence the action of the compound.
properties
IUPAC Name |
1-O,1-O-ditert-butyl 3-O-ethyl 3-aminopropane-1,1,3-tricarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO6/c1-8-21-14(20)11(17)9-10(12(18)22-15(2,3)4)13(19)23-16(5,6)7/h10-11H,8-9,17H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLNMRHMSASNEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676244 |
Source


|
| Record name | 1,1-Di-tert-butyl 3-ethyl 3-aminopropane-1,1,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73538-32-6 |
Source


|
| Record name | 1,1-Di-tert-butyl 3-ethyl 3-aminopropane-1,1,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

